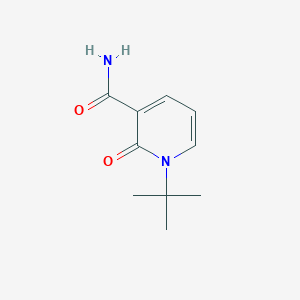

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-tert-butyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)12-6-4-5-7(8(11)13)9(12)14/h4-6H,1-3H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUKMGRCJSZWEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=C(C1=O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of tert-butylamine with a suitable dihydropyridine precursor. One common method includes the use of tert-butyl isocyanate and 2-oxo-1,2-dihydropyridine-3-carboxylic acid as starting materials. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride, to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and isolation of the compound to ensure high purity and yield.

Chemical Reactions Analysis

Reduction Reactions

Dihydropyridines undergo redox cycling due to their conjugated system. For this compound:

-

Reduction to dihydropyridine alcohols : Treatment with reducing agents (e.g., NaBH₄) could yield alcohol derivatives by targeting the carbonyl group.

-

Full reduction to pyridines : Strong reducing agents (e.g., H₂/Pd) may fully reduce the dihydropyridine ring to pyridine derivatives, altering its reactivity.

Hydrolysis

The carboxamide group is prone to hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Conversion to carboxylic acid derivatives (e.g., 3-carboxylic acid) via HCl or TFA.

-

Basic hydrolysis : Potential formation of carboxylate salts under alkaline conditions.

Nucleophilic Substitution

The electrophilic carbonyl group (C=O) enables nucleophilic attacks:

-

Grignard reagent addition : Selective formation of alcohol derivatives via nucleophilic attack on the carbonyl.

-

Amine coupling : Reactions with secondary amines to form substituted amides .

Palladium-Catalyzed Transformations

Dihydropyridines participate in palladium-mediated reactions:

-

Cross-coupling : Potential for C–C or C–N bond formation via Suzuki or Buchwald-Hartwig couplings, though specific examples require further validation .

Reaction Conditions and Outcomes

Limitations and Challenges

Scientific Research Applications

Medicinal Applications

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide has been investigated for its pharmacological properties, particularly as a 5-HT4 receptor agonist . This receptor plays a crucial role in gastrointestinal motility and cognitive functions.

Case Study: Gastrointestinal Disorders

Research indicates that derivatives of this compound can be effective in treating various gastrointestinal disorders, including:

- Gastroesophageal reflux disease

- Irritable bowel syndrome

- Functional dyspepsia

A study highlighted that compounds with similar structures exhibit improved selectivity and permeability compared to existing treatments, making them promising candidates for drug development .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of pyridine derivatives with appropriate acylating agents. The resulting derivatives can exhibit enhanced biological activity.

Table 1: Synthesis Pathways

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Acylation of Pyridine | Tert-butyl isocyanate | 85 |

| Cyclization Reaction | Diethyl malonate | 75 |

| Oxidative Rearrangement | Oxidizing agents (e.g., KMnO4) | 70 |

Other Applications

Beyond medicinal uses, this compound has potential applications in:

- Agricultural Chemistry: As a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests.

- Material Science: Its derivatives could be used to create novel polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it can modulate receptor activity in the nervous system, contributing to its potential neuroprotective properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 2-oxo-1,2-dihydropyridine-3-carboxamides. Key analogues include:

*Estimated based on structural similarity.

Key Structural Differences and Implications

- In BMS-777607, a 3-fluorophenyl group at position 1 contributes to kinase selectivity via steric and electronic effects .

Carboxamide Modifications :

Pyridone Ring Substitutions :

Pharmacological and Physicochemical Comparisons

- Solubility : The tert-butyl group likely reduces aqueous solubility compared to analogues with polar substituents (e.g., hydroxyl in 7f) .

- Binding Affinity : Bulky substituents (e.g., tert-butyl, cycloheptyl) may reduce binding entropy but increase van der Waals interactions in hydrophobic pockets .

Biological Activity

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 2108327-51-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its effects on various cell lines, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 194.23 g/mol. The compound features a pyridine ring structure, which is significant in medicinal chemistry due to its ability to interact with biological targets.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, MTT assays indicated that it effectively inhibited the proliferation of breast cancer cell lines MCF-7 and MDA-MB-468, with notable cytotoxicity observed in specific concentrations .

- Mechanism of Action : Molecular docking studies suggest that this compound binds to the active sites of topoisomerase I (TOPO I), an enzyme critical for DNA replication and transcription. This interaction may disrupt cancer cell proliferation by interfering with DNA processes .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, although detailed mechanisms and efficacy are still under investigation.

- Cytotoxicity in Other Cell Lines : Additional research has shown that the compound also affects other tumor cell lines, including HeLa (cervical adenocarcinoma) and HCT116 (colon carcinoma), suggesting broader therapeutic applications.

Data Summary

| Activity | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Antiproliferative | MCF-7 | Not specified | High cytotoxicity observed |

| Antiproliferative | MDA-MB-468 | Not specified | Significant inhibition noted |

| Cytotoxicity | HeLa | 0.55 | Effective against cervical cancer |

| Cytotoxicity | HCT116 | 0.87 | Effective against colon cancer |

Case Studies

In a recent study focusing on the synthesis and evaluation of various derivatives of pyridine compounds, researchers found that modifications to the core structure could enhance biological activity. The study highlighted that derivatives similar to this compound exhibited improved selectivity and potency against specific cancer types .

Q & A

Q. How can researchers optimize the synthesis of 1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Key factors include:

- Catalysts : Lewis acids or bases (e.g., BF₃·OEt₂, DBU) to enhance reaction efficiency .

- Reaction Conditions : Temperature (typically 60–100°C), solvent polarity (e.g., DMF, THF), and reaction time (12–24 hours) .

- Design of Experiments (DoE) : Use factorial design to systematically vary parameters (e.g., temperature, catalyst loading) and identify optimal conditions via response surface methodology .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm tert-butyl group positioning and dihydropyridine ring conformation.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions critical for stability .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns .

Q. How should experimental designs account for variability in reaction yields?

- Methodological Answer :

- Replicate Trials : Conduct triplicate experiments to assess reproducibility.

- Statistical Analysis : Apply ANOVA to distinguish significant variables (e.g., solvent choice vs. catalyst type) .

- Sensitivity Analysis : Use Monte Carlo simulations to predict yield variability under suboptimal conditions .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Predict transition states and intermediates using DFT (e.g., B3LYP/6-31G*) to guide catalyst selection .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR map potential energy surfaces to identify low-energy pathways .

- Machine Learning (ML) : Train models on historical reaction data to predict optimal solvent-catalyst pairs .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., SAR correlations between tert-butyl substitution and target binding) .

- In Silico Docking : Compare binding poses in protein active sites using software like AutoDock Vina to reconcile divergent experimental results .

- Experimental Validation : Reproduce conflicting studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

Q. How can reactor design improve scalability for derivatives of this compound?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions (e.g., carboxamide formation) .

- Membrane Separation : Integrate in-line purification to remove byproducts (e.g., unreacted tert-butyl precursors) .

- Scale-Up Simulations : Use Aspen Plus or COMSOL to model kinetics and optimize residence time .

Q. What cross-disciplinary approaches enhance understanding of its mechanism of action?

- Methodological Answer :

- Chemoproteomics : Use activity-based probes to identify off-target interactions in cellular assays .

- Kinetic Isotope Effects (KIE) : Study deuterium substitution in the dihydropyridine ring to elucidate rate-limiting steps .

- Microfluidics : High-throughput screening to map dose-response relationships under varying metabolic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.